molecular formula C7H4BrNS B1505142 4-Bromo-benzo[c]isothiazole CAS No. 854494-45-4

4-Bromo-benzo[c]isothiazole

Cat. No.: B1505142
CAS No.: 854494-45-4
M. Wt: 214.08 g/mol
InChI Key: AELWJALNBCCSLX-UHFFFAOYSA-N
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Description

4-Bromo-benzo[c]isothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties

Mechanism of Action

The mechanism of action of benzothiazole derivatives has been studied in the context of their anti-tubercular activity. The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-benzo[c]isothiazole typically involves the bromination of 2,1-benzothiazole. One common method is the reaction of 2,1-benzothiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-benzo[c]isothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It participates in cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-benzo[c]isothiazole is unique due to its specific substitution pattern, which provides a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Properties

IUPAC Name

4-bromo-2,1-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-6-2-1-3-7-5(6)4-10-9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELWJALNBCCSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSC=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704076
Record name 4-Bromo-2,1-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854494-45-4
Record name 4-Bromo-2,1-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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